Cas no 214360-47-1 (2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile)
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 2-Cyanophenylboronic acid 2,2-dimethylpropanediol-1,3-cyclic ester
- 2-Cyanophenylboronic acid, neopentyl ester
- (2-CYANOPHENYL)BORONIC ACID 2,2-DIMETHYLPROPANEDIOL-1,3 CYCLIC ESTER
- 2-Cyanophenylboronic Acid Neopentyl Ester
- Benzonitrile, 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
- 2-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-benzonitrile
- QHAYLPAKZXKQSE-UHFFFAOYSA-N
- ZXBA000323
- BM390
- SBB068308
- OR7187
- EBD876139
- FCH2713089
- AM62756
- 2-CYANOPHENYLBORONIC ACID NEOPENTYLGLYCOL ESTER
- SS-4616
- AKOS004116361
- 1-(3-methoxyphenethyl)hydrazinehydrochloride
- CS-W000900
- MFCD04039011
- SY101552
- C12H14BNO2
- 2-(2-cyanophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- FT-0653474
- DTXSID80944019
- 214360-47-1
- SCHEMBL4491246
- 2-Cyanophenylboronic acid, neopentyl ester, AldrichCPR
- H10175
- AC-33892
- DTXCID101372374
- DB-010403
-
- MDL: MFCD04039011
- Inchi: 1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,8-9H2,1-2H3
- InChI Key: QHAYLPAKZXKQSE-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=CC=2C#N)OCC(C)(C)C1
Computed Properties
- Exact Mass: 215.11200
- Monoisotopic Mass: 215.1117589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.2
Experimental Properties
- Boiling Point: 368.1°C at 760 mmHg
- PSA: 42.25000
- LogP: 1.32648
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019063978-10g |
2-Cyanophenylboronic acid neopentyl ester |
214360-47-1 | 97% | 10g |
$185.81 | 2023-09-02 | |
| Alichem | A019063978-25g |
2-Cyanophenylboronic acid neopentyl ester |
214360-47-1 | 97% | 25g |
$372.47 | 2023-09-02 | |
| Chemenu | CM156974-25g |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
214360-47-1 | 95+% | 25g |
$342 | 2021-08-05 | |
| TRC | C989733-100mg |
2-Cyanophenylboronic acid, neopentyl ester |
214360-47-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C989733-250mg |
2-Cyanophenylboronic acid, neopentyl ester |
214360-47-1 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C989733-500mg |
2-Cyanophenylboronic acid, neopentyl ester |
214360-47-1 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C989733-1g |
2-Cyanophenylboronic acid, neopentyl ester |
214360-47-1 | 1g |
$98.00 | 2023-05-18 | ||
| Fluorochem | 218967-1g |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
214360-47-1 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 218967-5g |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
214360-47-1 | 95% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 218967-10g |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
214360-47-1 | 95% | 10g |
£39.00 | 2022-03-01 |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Suppliers
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Professional Introduction to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS No. 214360-47-1)
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. This compound, identified by the CAS number CAS No. 214360-47-1, is characterized by a complex boron-containing heterocyclic structure combined with a benzonitrile moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules and advanced materials.
The molecular structure of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile consists of a borabenzene core substituted with a dimethyl-substituted dioxaborolane group at the 2-position, linked to a benzonitrile group at the 1-position. This configuration imparts distinct reactivity and stability characteristics that are highly advantageous in synthetic chemistry. The boron atom in the dioxaborolane moiety is particularly noteworthy as it serves as a versatile handle for cross-coupling reactions, which are fundamental in modern drug discovery and material synthesis.
In recent years, there has been a surge in research focused on boron-containing compounds due to their remarkable biological activities and material properties. The dimethyl-substituted dioxaborolane group in this compound enhances its compatibility with transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, which is widely employed in constructing complex organic molecules. This reactivity has made 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile a popular building block in the synthesis of novel pharmaceuticals and functional materials.
The benzonitrile moiety further contributes to the compound's utility by providing a site for further functionalization through nucleophilic addition or substitution reactions. This dual functionality allows chemists to tailor the molecule's properties for specific applications. For instance, benzonitrile derivatives have been extensively studied for their roles as intermediates in the synthesis of antimicrobial agents, anti-inflammatory drugs, and even organic electronic materials.
Recent advancements in synthetic methodologies have highlighted the importance of boron-containing compounds like 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in the development of new therapeutic agents. Studies have demonstrated that boronate esters derived from such compounds exhibit potent inhibitory effects on various enzymatic targets relevant to human diseases. These findings have spurred interest in exploring their potential as lead compounds or intermediates for drug development pipelines.
The compound's stability under various reaction conditions makes it an attractive candidate for large-scale synthesis and industrial applications. Moreover, its compatibility with green chemistry principles has positioned it as a sustainable alternative to traditional synthetic reagents. Researchers are increasingly focusing on optimizing synthetic routes to maximize yield and minimize waste while maintaining high purity standards.
In the realm of materials science, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has shown promise as a precursor for developing advanced polymers and coatings with enhanced mechanical and thermal properties. The boron-containing groups contribute to the material's thermal stability and flame retardancy characteristics, making it suitable for high-performance applications in industries such as aerospace and automotive manufacturing.
The intersection of pharmaceutical chemistry and materials science continues to drive innovation in the utilization of compounds like CAS No. 214360-47-1. By leveraging its unique structural features and reactivity patterns, researchers are uncovering new possibilities for creating next-generation drugs and materials that address contemporary challenges in medicine and technology.
In conclusion, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile represents a fascinating compound with broad applicability across multiple scientific disciplines. Its intricate molecular architecture and functional versatility position it as a cornerstone in synthetic chemistry research. As our understanding of its properties evolves through ongoing investigations, we can anticipate even more innovative uses emerging from this remarkable chemical entity.
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